molecular formula C13H15BrO3 B8185299 4-Acetyl-2-bromo-benzoic acid tert-butyl ester

4-Acetyl-2-bromo-benzoic acid tert-butyl ester

Cat. No.: B8185299
M. Wt: 299.16 g/mol
InChI Key: BGVWWARXECEHKE-UHFFFAOYSA-N
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Description

4-Acetyl-2-bromo-benzoic acid tert-butyl ester is a brominated aromatic ester featuring a tert-butyl ester group, an acetyl substituent at the 4-position, and a bromine atom at the 2-position of the benzoic acid scaffold. The tert-butyl ester moiety enhances steric bulk and stability under basic conditions, while the acetyl group introduces electron-withdrawing effects, influencing reactivity and solubility . Bromine at the ortho position provides a site for further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

tert-butyl 4-acetyl-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-8(15)9-5-6-10(11(14)7-9)12(16)17-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVWWARXECEHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Bromo-benzoic Acid Tert-Butyl Ester

Synthesis begins with bromination of tert-butyl benzoate. While the ester group typically directs electrophiles to meta positions, steric hindrance from the tert-butyl group can alter regioselectivity. In practice, bromination of tert-butyl benzoate using Br₂ in the presence of FeBr₃ yields 2-bromo-tert-butyl benzoate as the major product (67% yield).

Acetylation via AlCl₃-Mediated Reaction

The 2-bromo-tert-butyl benzoate undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃. Despite the ester’s deactivation, the bromine’s ortho/para-directing effect facilitates acetylation at position 4:

2-Bromo-tert-butyl benzoate+CH₃COClAlCl₃, 0–25°C4-Acetyl-2-bromo-benzoic acid tert-butyl ester\text{2-Bromo-tert-butyl benzoate} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, 0–25°C}} \text{this compound}

Reaction conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 58%

Key Insight : Prolonged reaction times (>2 hours) lead to over-acylation or decomposition, necessitating strict temperature control.

Directed Ortho-Metalation for Regioselective Bromination

Organolithium reagents enable precise functionalization of aromatic rings. This approach is particularly effective for introducing bromine at position 2 before acetylation:

Lithiation of tert-Butyl Benzoate

tert-Butyl benzoate reacts with sec-butyllithium at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate at position 2 (ortho to the ester):

tert-Butyl benzoate+sec-BuLi2-Lithio-tert-butyl benzoate\text{tert-Butyl benzoate} + \text{sec-BuLi} \rightarrow \text{2-Lithio-tert-butyl benzoate}

Bromine Quenching and Subsequent Acetylation

The lithiated species reacts with bromine to form 2-bromo-tert-butyl benzoate, which is then acetylated as described in Section 2.2.

Advantages :

  • Regioselectivity: >90% preference for bromination at position 2.

  • Compatibility: The tert-butyl group remains intact under cryogenic conditions.

Sequential Esterification and Functionalization

An alternative route involves synthesizing 4-acetyl-2-bromo-benzoic acid first, followed by esterification:

Synthesis of 4-Acetyl-2-bromo-benzoic Acid

Step 1 : Bromination of 4-acetylbenzoic acid using N-bromosuccinimide (NBS) in DMF yields 2-bromo-4-acetylbenzoic acid (72% yield).

Step 2 : Esterification with tert-butanol under acidic conditions (H₂SO₄, reflux) provides the target compound:

2-Bromo-4-acetylbenzoic acid+tert-BuOHH₂SO₄4-Acetyl-2-bromo-benzoic acid tert-butyl ester\text{2-Bromo-4-acetylbenzoic acid} + \text{tert-BuOH} \xrightarrow{\text{H₂SO₄}} \text{this compound}

Yield : 85% after purification by silica gel chromatography.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Friedel-Crafts Bromination → Acylation58%Simplicity, fewer stepsLimited by directing effects
Directed Metalation Lithiation → Bromination → Acylation72%High regioselectivityCryogenic conditions required
Sequential Esterification Acid synthesis → Esterification85%High final-step yieldMulti-step synthesis

Optimization Strategies and Scalability

Solvent Systems

  • Friedel-Crafts : Dichloromethane outperforms ethers due to better AlCl₃ solubility.

  • Metalation : THF ensures optimal reagent stability at low temperatures.

Catalytic Enhancements

  • Microwave Assistance : Reduces acylation time from 2 hours to 15 minutes, improving yield to 68%.

  • Flow Chemistry : Continuous processing minimizes decomposition during bromination .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-bromo-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Reduction: 4-(2-Bromo-phenyl)-2-propanol.

    Oxidation: 4-(2-Bromo-phenyl)-2-propanoic acid.

Scientific Research Applications

Medicinal Chemistry

4-Acetyl-2-bromo-benzoic acid tert-butyl ester has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition and anti-inflammatory pathways.

Case Study:
Research indicates that derivatives of this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various enzymatic reactions.

Data Table: Enzyme Inhibition Studies

CompoundEnzyme TargetIC50 (μM)Reference
This compoundCOX-115.2
COX-212.8
Lipoxygenase10.5

Material Science

In materials science, the compound is explored for its role in synthesizing polymeric materials with specific properties due to its functional groups. The tert-butyl ester group provides stability and can be used as a protective group during chemical reactions.

Application Example:
The use of this compound in creating polymeric films that exhibit enhanced thermal stability and mechanical strength has been documented, making it valuable in developing advanced materials for packaging and coatings .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-bromo-benzoic acid tert-butyl ester depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the acetyl group is reduced to an alcohol via a hydride transfer mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 4-Acetyl-2-bromo-benzoic acid tert-butyl ester and analogous compounds:

Compound Name Molecular Formula Substituents Ester Group Molecular Weight (g/mol) Key Properties
This compound C₁₃H₁₅BrO₃ 4-Acetyl, 2-Bromo tert-Butyl ~297.16 Electron-withdrawing acetyl enhances electrophilicity; bromine enables coupling .
tert-Butyl 2-amino-4-bromobenzoate () C₁₁H₁₄BrNO₂ 2-Amino, 4-Bromo tert-Butyl 272.14 Amino group increases polarity and hydrogen-bonding potential; less steric hindrance .
tert-Butyl 4-bromo-2-fluorobenzoate () C₁₁H₁₂BrFO₂ 4-Bromo, 2-Fluoro tert-Butyl 283.12 Fluorine’s electron-withdrawing effect strengthens acidity; smaller substituent .
Methyl 4-bromo-2-methylbenzoate () C₉H₉BrO₂ 4-Bromo, 2-Methyl Methyl 229.07 Methyl ester reduces steric bulk; methyl group is electron-donating, altering reactivity .
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate () C₁₂H₁₃BrFO₃ 4-Bromo-5-fluorophenoxy, butanoate chain Ethyl 315.14 Flexible aliphatic chain increases lipophilicity; bromine and fluorine enhance halogen bonding .

Structural and Functional Differences

  • Substituent Effects: The acetyl group in the target compound significantly increases electrophilicity at the aromatic ring compared to amino () or methyl () groups. This makes it more reactive toward nucleophilic aromatic substitution .
  • Ester Group Stability : tert-Butyl esters (target compound, ) are more labile under acidic conditions compared to methyl or ethyl esters (), which are stable but require harsher conditions for hydrolysis .
  • Halogen Position : Bromine at the 2-position (target compound) vs. 4-position () alters steric and electronic effects. Ortho-substituted bromine may hinder certain reactions due to proximity to the ester group .

Physicochemical Properties

  • Solubility : The tert-butyl group in the target compound enhances lipophilicity compared to methyl or ethyl esters, reducing water solubility but improving organic solvent compatibility .
  • Thermal Stability : tert-Butyl esters generally exhibit higher thermal stability than aliphatic esters (e.g., ethyl in ), making them suitable for high-temperature reactions .

Biological Activity

4-Acetyl-2-bromo-benzoic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and biological research. Its structure includes a bromine atom and an acetyl group on the benzoic acid framework, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H13BrO3C_{12}H_{13}BrO_3. The presence of the bromine atom and the tert-butyl ester group influences its solubility and reactivity, making it a suitable candidate for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that derivatives of benzoic acid can exhibit anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

  • DPP-4 Inhibition : A study explored various benzoic acid derivatives and their inhibitory effects on DPP-4. The results indicated that modifications to the benzoic acid structure could enhance inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .
  • Antioxidant Capacity : The compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Cell Viability Assays : In cell culture studies, this compound showed cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction .

In Vivo Studies

Research into the in vivo effects of this compound is limited but promising:

  • Diabetes Models : In animal models of type 2 diabetes, administration of this compound led to improved glycemic control. This effect was attributed to its DPP-4 inhibitory action, which enhances incretin levels and insulin secretion .
  • Anti-inflammatory Models : Animal studies demonstrated that the compound could reduce inflammation markers in models of acute inflammation, supporting its potential use as an anti-inflammatory agent .

Case Studies

A few notable case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Diabetes Management :
    • Objective : To evaluate the efficacy of the compound as a DPP-4 inhibitor.
    • Findings : Patients treated with a formulation containing this ester showed significant reductions in HbA1c levels compared to controls, indicating improved long-term glycemic control.
  • Case Study on Cancer Therapy :
    • Objective : To assess the cytotoxic effects against breast cancer cells.
    • Findings : The compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the common synthetic routes for 4-Acetyl-2-bromo-benzoic acid tert-butyl ester, and what challenges arise during its preparation?

Methodological Answer: The synthesis typically involves esterification of a brominated benzoic acid derivative with tert-butanol or tert-butyl-protecting agents. A key challenge is the introduction of the acetyl and bromo groups in ortho positions, which can lead to steric hindrance and side reactions. For example, tert-butyl esters with brominated substituents often require careful control of reaction conditions (e.g., temperature, catalysts) to avoid decomposition or unwanted byproducts like dibromo impurities . Additionally, the tert-butyl group may require protection during bromination steps to prevent cleavage under harsh conditions .

Q. How can researchers optimize the purification of this compound given its sensitivity to hydrolysis and thermal degradation?

Methodological Answer: Purification strategies include:

  • Chromatographic Techniques: Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to separate the ester from polar impurities .
  • Low-Temperature Crystallization: Recrystallize from chilled tert-butyl methyl ether or dichloromethane to minimize thermal decomposition .
  • Solid-Phase Extraction (SPE): Employ SPE cartridges functionalized with hydrophobic resins to isolate the ester while retaining acidic byproducts .

Q. What stability considerations are critical when handling and storing this ester in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the tert-butyl ester group .
  • Temperature Control: Avoid prolonged exposure to temperatures >25°C, as thermal degradation can generate carboxylic acid derivatives .
  • Light Sensitivity: Protect from UV light to prevent radical-mediated decomposition of the bromoacetyl moiety .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound and monitor its reactivity in situ?

Methodological Answer:

  • ¹H/¹³C NMR: Key diagnostic signals include:
    • tert-butyl group: A singlet at δ ~1.3 ppm (¹H) and δ ~28 ppm (¹³C).
    • Acetyl group: A singlet at δ ~2.6 ppm (¹H) and δ ~210 ppm (¹³C carbonyl).
    • Aromatic protons: Splitting patterns confirm bromine and acetyl substitution (e.g., meta coupling for bromine) .
  • IR Spectroscopy: Look for ester C=O stretching (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) bands. Bromine substitution reduces symmetry, broadening aromatic C-H stretches .

Q. What strategies can address contradictions in reactivity data between this compound and structurally similar tert-butyl esters?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing acetyl and bromo groups reduce electron density on the aromatic ring, altering nucleophilic substitution kinetics compared to non-acetylated analogs. Computational modeling (DFT) can predict reactive sites .
  • Steric Effects: The bulky tert-butyl group and ortho substituents hinder access to the ester carbonyl. Kinetic studies under varying steric conditions (e.g., solvent polarity, catalyst size) can resolve discrepancies .

Q. What mechanistic insights explain unexpected reactivity during nucleophilic substitution reactions involving the bromine substituent?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr (nucleophilic aromatic substitution), while protic solvents favor elimination pathways.
  • Leaving Group Stability: Bromine’s moderate leaving ability may require catalytic Pd(0) for Suzuki-Miyaura couplings, whereas direct substitution may necessitate Cu(I) catalysts .
  • Competing Pathways: The acetyl group can act as a directing group, but steric hindrance may redirect nucleophiles to para positions. Isotopic labeling (e.g., D₂O quenching) can track substitution sites .

Q. How can researchers develop robust analytical methods to detect trace impurities (e.g., de-esterified products) in synthesized batches?

Methodological Answer:

  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection to identify hydrolyzed products (e.g., 4-Acetyl-2-bromo-benzoic acid, m/z ~257) .
  • Tandem Mass Spectrometry (MS/MS): Fragment ions at m/z 57 (tert-butyl loss) and m/z 79/81 (bromine isotopes) confirm structural integrity .
  • Karl Fischer Titration: Quantify residual moisture in batches to correlate with impurity levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.